

Technical Guide: 3-(4-Bromophenyl)-3'-carboethoxypropiophenone

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Compound of Interest

Compound Name:	3-(4-Bromophenyl)-3'-carboethoxypropiophenone
CAS No.:	898761-13-2
Cat. No.:	B1531216

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Executive Summary

3-(4-Bromophenyl)-3'-carboethoxypropiophenone (CAS 898761-13-2), also known systematically as Ethyl 3-[3-(4-bromophenyl)propanoyl]benzoate, is a specialized dihydrochalcone intermediate used in organic synthesis and medicinal chemistry. Its structure features a 1,3-diarylpropan-1-one core with orthogonal functional groups: a meta-substituted ester on the benzoyl ring and a para-bromo substituent on the phenyl ring.

This dual-functionality makes it a critical building block for constructing complex pharmacophores, particularly in the development of SGLT2 inhibitors, PPAR agonists, and various heterocyclic scaffolds (e.g., pyrazoles, isoxazoles). This guide details the physicochemical properties, validated synthesis protocols, and application workflows for this compound.

Chemical Identity & Physicochemical Properties

The following table summarizes the core identification data for CAS 898761-13-2.

Property	Specification
CAS Number	898761-13-2
IUPAC Name	Ethyl 3-[3-(4-bromophenyl)propanoyl]benzoate
Common Name	3-(4-Bromophenyl)-3'-carboethoxypropiophenone
Molecular Formula	C ₁₈ H ₁₇ BrO ₃
Molecular Weight	361.23 g/mol
Appearance	Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility	Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Structural Class	Dihydrochalcone; 1,3-Diarylpropan-1-one

Synthesis Protocol: The Chalcone Route

The most robust synthesis of **3-(4-Bromophenyl)-3'-carboethoxypropiophenone** involves a two-step sequence: a Claisen-Schmidt aldol condensation followed by a selective catalytic hydrogenation. This route minimizes side reactions and allows for scale-up.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesize the chalcone intermediate, Ethyl 3-[3-(4-bromophenyl)acryloyl]benzoate.

- Reagents:
 - Ethyl 3-acetylbenzoate (1.0 eq)
 - 4-Bromobenzaldehyde (1.0 eq)
 - Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (catalytic to stoichiometric)

- Solvent: Ethanol (EtOH) or Methanol (MeOH)
- Protocol:
 - Dissolve Ethyl 3-acetylbenzoate and 4-Bromobenzaldehyde in absolute ethanol.
 - Cool the mixture to 0–5°C in an ice bath.
 - Dropwise add an aqueous solution of NaOH (10%) while stirring vigorously. Crucial: Maintain low temperature to prevent ester hydrolysis.
 - Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
 - Workup: Precipitate the product by adding cold water or dilute HCl (to neutralize). Filter the solid chalcone, wash with cold ethanol, and dry.

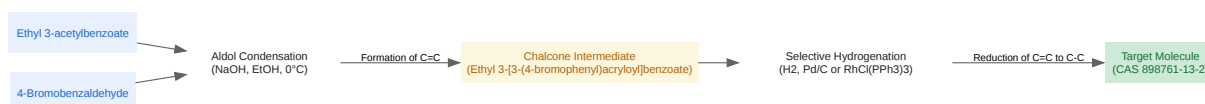
Step 2: Selective Hydrogenation

Objective: Reduce the alkene (C=C) to an alkane (C-C) without dehalogenating the aryl bromide or reducing the ketone/ester.

- Reagents:
 - Chalcone Intermediate (from Step 1)
 - Hydrogen Gas (H₂) or Ammonium Formate (Transfer Hydrogenation)
 - Catalyst: 5% Pd/C or Wilkinson's Catalyst [RhCl(PPh₃)₃]
 - Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)
- Protocol (Catalytic Hydrogenation):
 - Dissolve the chalcone in EtOAc.
 - Add 5% Pd/C (5–10 wt% loading).
 - Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure, ~1 atm).

- Critical Control Point: Monitor the reaction closely by HPLC or TLC. Stop the reaction immediately upon disappearance of the starting material to prevent de-bromination (a common side reaction with Pd/C).
- Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the target dihydrochalcone.

Synthesis Workflow Visualization



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Figure 1: Synthetic pathway from commercially available precursors to CAS 898761-13-2 via a chalcone intermediate.

Applications & Derivatization

As a versatile electrophile with a distinct "Left-Wing" (Benzoate) and "Right-Wing" (Bromophenyl) architecture, this molecule serves as a scaffold for several drug classes.

SGLT2 Inhibitor Synthesis

The 1,3-diarylpropane motif is a precursor to the C-aryl glucoside pharmacophore found in SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin).

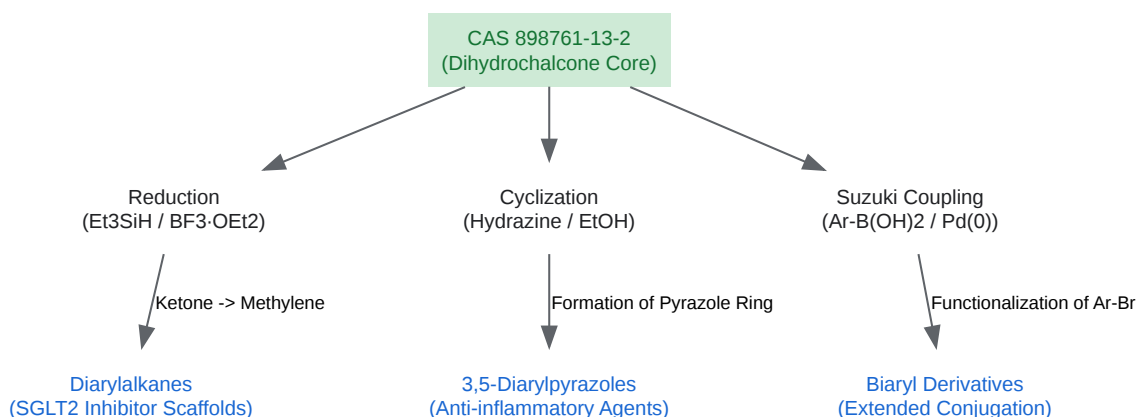
- Mechanism: The ketone (C=O) can be reduced to a methylene group (CH₂) using triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·OEt₂), creating the necessary diarylalkane linker.
- Coupling: The aryl bromide allows for lithiation and subsequent coupling with gluconolactone to introduce the sugar moiety.

Heterocyclic Construction

The 1,3-diketone equivalent (or enone precursor) nature of the molecule allows for cyclization reactions:

- Pyrazoles: Reaction with hydrazine hydrate yields 3,5-diarylpyrazoles (common in COX-2 inhibitors).
- Isoxazoles: Reaction with hydroxylamine hydrochloride yields 3,5-diarylisoxazoles.

Application Workflow Visualization



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Figure 2: Downstream applications and derivatization pathways for CAS 898761-13-2.

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be observed:

- ^1H NMR (400 MHz, CDCl_3):
 - δ 1.40 (t, 3H): Methyl group of the ethyl ester ($-\text{OCH}_2\text{CH}_3$).
 - δ 3.05 (t, 2H): Methylene protons adjacent to the bromophenyl ring ($\text{Ar}-\text{CH}_2-\text{CH}_2-\text{CO}$).

- δ 3.30 (t, 2H): Methylene protons adjacent to the carbonyl (Ar-CH₂-CH₂-CO).
- δ 4.40 (q, 2H): Methylene group of the ethyl ester (-OCH₂CH₃).
- δ 7.10–8.60 (m, 8H): Aromatic protons. Look for the characteristic AA'BB' system of the 4-bromophenyl group and the meta-substitution pattern of the benzoate ring (singlet for H-2, doublets for H-4/H-6).
- Mass Spectrometry (ESI-MS):
 - m/z: Expect [M+H]⁺ = 361.0 and 363.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Safety & Handling

While specific toxicological data for this intermediate may be limited, standard precautions for aryl halides and esters apply.

- Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the ester or oxidation.
- Disposal: Dispose of as halogenated organic waste.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 898761-13-2. Retrieved from [\[Link\]](#)
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
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